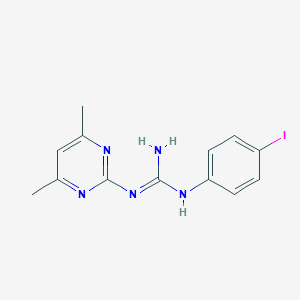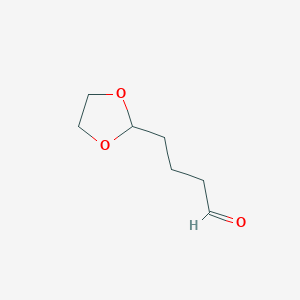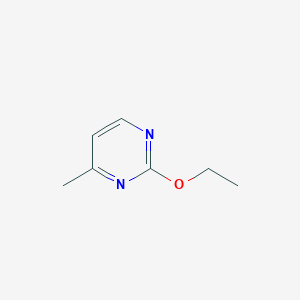
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and are often used in various chemical and biological applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Iodophenyl Group: The iodophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the iodophenyl moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the iodophenyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation may be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution could result in various substituted phenyl or pyrimidine derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its guanidine moiety.
Molecular Probes: Utilization in the design of molecular probes for biological studies.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic Agents: Potential use in diagnostic imaging or assays.
Industry
Chemical Synthesis: Application in the synthesis of other complex organic molecules.
Agriculture: Possible use in the development of agrochemicals.
作用机制
The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine would depend on its specific application. Generally, guanidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects. The iodophenyl group may enhance binding affinity or specificity to certain molecular targets.
相似化合物的比较
Similar Compounds
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-BROMOPHENYL)-
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-CHLOROPHENYL)-
- GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-
Uniqueness
The presence of the iodophenyl group in 2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine may confer unique properties such as increased molecular weight, enhanced electron density, and potential for specific interactions with biological targets compared to its bromine, chlorine, or fluorine analogs.
属性
CAS 编号 |
16018-67-0 |
|---|---|
分子式 |
C13H14IN5 |
分子量 |
367.19 g/mol |
IUPAC 名称 |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-iodophenyl)guanidine |
InChI |
InChI=1S/C13H14IN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19) |
InChI 键 |
FXESJLQSZQXLQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
手性 SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)I)C |
规范 SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)I)C |
Key on ui other cas no. |
16018-67-0 |
同义词 |
1-(4,6-Dimethyl-2-pyrimidinyl)-3-(p-iodophenyl)guanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















